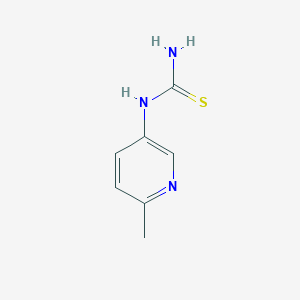
Thiourea, N-(6-methyl-3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Thiourea, N-(6-methyl-3-pyridinyl)-” is an organosulfur compound . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . The molecule is planar, with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å .
Synthesis Analysis
Thiourea derivatives can be synthesized by a simple condensation between amines and carbon disulfide in aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another approach involves an atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur .Molecular Structure Analysis
The molecular structure of “Thiourea, N-(6-methyl-3-pyridinyl)-” is similar to that of urea, except that the oxygen atom is replaced by a sulfur atom . The molecule is planar, with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å .Chemical Reactions Analysis
Thiourea is a free radical scavenger of the peroxide radical . It can also react with various 2-halo derivatives with sulfur-containing reagents .Applications De Recherche Scientifique
Coordination Chemistry and Structural Analysis
Thiourea derivatives have been synthesized and studied for their coordination behavior with transition metal ions, resulting in complexes of different geometries. For instance, a thiourea substituted derivative of tris(pyridyl-2-methyl)amine exhibited varied coordination patterns when complexed with metals such as Mn(II), Cd(II), Ni(II), Co(II), Cu(II), and Zn(II), showcasing its potential in designing novel metal complexes with specific properties (Saad et al., 2012).
Cytotoxicity and Anticancer Activities
Thiourea derivatives have also been evaluated for their potential anticancer activities. Notably, certain 1-benzoyl-3-methyl thiourea derivatives showed promising cytotoxic effects against HeLa cell lines, suggesting their applicability in cancer research (Ruswanto et al., 2015).
Antimicrobial and Antioxidant Properties
The synthesis and biological evaluation of nicotinoyl thioureas revealed moderate antimicrobial activity against bacteria known for nosocomial infections and strong antioxidant properties. This indicates their potential as seeds for agents in treating bacterial infections and health problems related to aging, such as cancer and neurodegenerative diseases (Özgeriş, 2021).
Material Science and Catalysis
Thiourea derivatives have been investigated for their catalytic activities. Charged thiourea derivatives showed significantly enhanced activity in Friedel-Crafts reactions compared to traditional catalysts, offering new design strategies for organocatalysts by introducing positively charged centers (Fan et al., 2018).
Intermolecular Interactions
Hirshfeld surface analysis of thiourea derivatives has provided insights into the intermolecular interactions stabilizing their crystalline structures. This analysis highlights the importance of hydrogen bonding and other non-covalent interactions in determining the structural arrangement of these compounds (Draman, 2021).
Safety And Hazards
Orientations Futures
Thiourea derivatives have shown promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase . The N, N-disubstituted thiourea scaffold with N-methyl quinolone system exhibited the most potent urease inhibitor activity . These findings suggest that “Thiourea, N-(6-methyl-3-pyridinyl)-” and its derivatives could have potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
(6-methylpyridin-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-2-3-6(4-9-5)10-7(8)11/h2-4H,1H3,(H3,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMBSCQLZMJIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridin-3-yl)thiourea | |
CAS RN |
420130-75-2 |
Source


|
| Record name | (6-methylpyridin-3-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2797213.png)
![N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2797216.png)
![Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2797217.png)
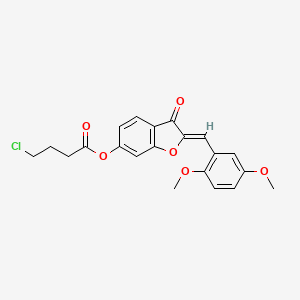
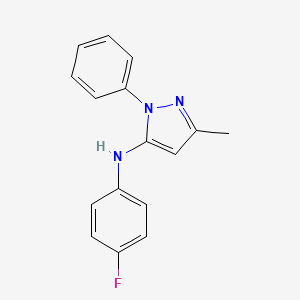
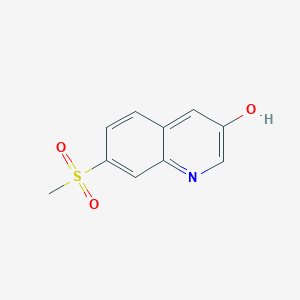

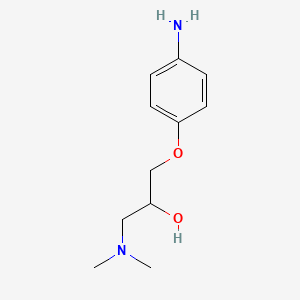
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2797228.png)
![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)
![4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone](/img/structure/B2797231.png)
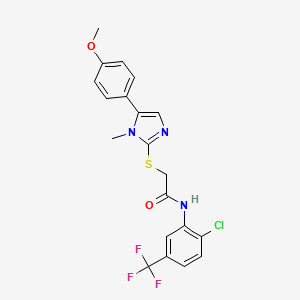
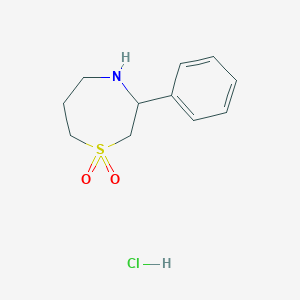
![N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2797234.png)